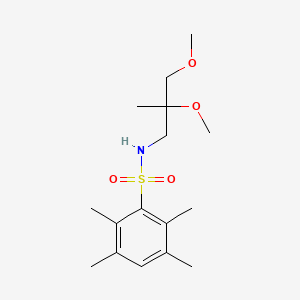

N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzene-1-sulfonamide” is a chemical compound. Based on its name, it is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their SO2NH2 group. They are widely used in medicine for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with four methyl groups and a sulfonamide group. The sulfonamide group would be attached to a 2,3-dimethoxy-2-methylpropyl group .Aplicaciones Científicas De Investigación

Catalytic Applications

One-Pot Synthesis Catalysis : N-halosulfonamides, such as N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide, have been utilized as efficient catalysts in one-pot synthesis reactions. For example, they have catalyzed the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones from aldehydes, phthalhydrazide, and dimedone under solvent-free conditions, demonstrating their utility in facilitating complex organic reactions (Ghorbani‐Vaghei et al., 2011).

Electrochemical Studies

Electrochemical Behavior and Radical Anion Formation : The electrochemical properties of sulfonamides have been explored, revealing insights into their redox behavior. Studies have shown how tertiary sulfonamides undergo stepwise reduction to form stable radical anions and dianions, offering a glimpse into their electrochemical versatility and potential in redox-related applications (Asirvatham & Hawley, 1974).

Synthesis of Derivatives and Polymers

Synthesis of Novel Derivatives : Research has also focused on using N-halosulfonamides for the synthesis of new chemical derivatives, such as pyrans and triazines. These studies highlight the reagents' role in promoting condensation and cyclization reactions, leading to the creation of compounds with potential medicinal and material science applications (Ghorbani‐Vaghei et al., 2014).

Molecular Structure and Interactions

Supramolecular Assembly and Coordination Geometry : Investigations into the molecular structures of sulfonamide derivatives have provided insights into their conformations and supramolecular interactions. These studies contribute to understanding how sulfonamides can be engineered to achieve desired molecular architectures and properties, potentially informing the design of materials and drugs (White et al., 1999).

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4S/c1-11-8-12(2)14(4)15(13(11)3)22(18,19)17-9-16(5,21-7)10-20-6/h8,17H,9-10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPUJDAATQJSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C)(COC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2986708.png)

![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986712.png)

![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)

![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)

![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)